

Rivenprost: A Selective EP4 Agonist for Hepatocyte Protection

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Compound of Interest		
Compound Name:	Rivenprost	
Cat. No.:	B157803	Get Quote

An In-depth Technical Guide

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

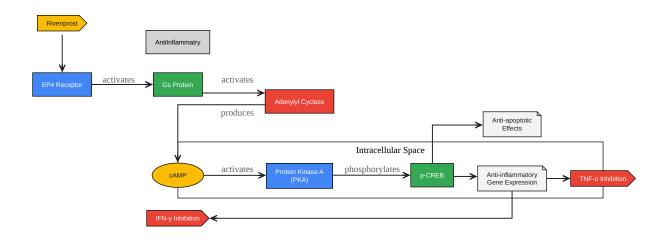
Rivenprost (also known as ONO-4819) is a selective agonist for the prostaglandin E receptor 4 (EP4), a G-protein coupled receptor. Emerging preclinical evidence has highlighted its potential as a hepatoprotective agent. This technical guide provides a comprehensive overview of the role of **Rivenprost** in hepatocyte protection, detailing its mechanism of action, summarizing key experimental findings, and outlining the methodologies used in pivotal studies. This document is intended to serve as a resource for researchers and professionals in the field of liver therapeutics and drug development.

Mechanism of Action

Rivenprost exerts its hepatoprotective effects primarily through the activation of the EP4 receptor. The EP4 receptor is coupled to the Gs alpha subunit of G proteins. Upon agonist binding, this initiates a signaling cascade involving the activation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). This, in turn, activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, including the cAMP response element-binding protein (CREB). The activation of this pathway is associated with anti-inflammatory and anti-apoptotic effects in hepatocytes.[1][2][3][4]



Signaling Pathway of Rivenprost in Hepatocytes



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Caption: Rivenprost-mediated EP4 receptor signaling cascade in hepatocytes.

Preclinical Evidence of Hepatoprotection

The primary evidence for **Rivenprost**'s hepatoprotective effects comes from a preclinical study utilizing a D-galactosamine (GalN)/lipopolysaccharide (LPS)-induced model of acute liver injury in rats. This model is well-established for mimicking features of acute liver failure in humans.

Experimental Workflow





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Caption: Workflow of the preclinical study on Rivenprost in acute liver injury.

Quantitative Data Summary



The administration of **Rivenprost** in the GalN/LPS-induced liver injury model resulted in a significant attenuation of liver damage. The key findings are summarized below.

Table 1: Effects of Rivenprost on Serum Markers of Liver Injury

Parameter	Control (GalN/LPS)	Rivenprost (0.2 mg/kg) + GalN/LPS
Total Bilirubin	Markedly Elevated	Significantly Inhibited Elevation
AST (Aspartate Aminotransferase)	Markedly Elevated	Significantly Inhibited Elevation
ALT (Alanine Aminotransferase)	Markedly Elevated	Significantly Inhibited Elevation

Data presented qualitatively based on the abstract of Kasai K, et al. Hepatol Res. 2001.[5]

Table 2: Effects of Rivenprost on Inflammatory Cytokines and Apoptosis

Parameter	Control (GaIN/LPS)	Rivenprost (0.2 mg/kg) + GalN/LPS
Serum TNF-α	Markedly Elevated	Significantly Inhibited Elevation
Serum IFN-y	Markedly Elevated	Significantly Inhibited Elevation
Serum IL-8	Markedly Elevated	No Significant Inhibition
Hepatocyte Apoptotic Index (TUNEL)	Significantly Increased	Significantly Lower

Data presented qualitatively based on the abstract of Kasai K, et al. Hepatol Res. 2001.[5]

The study also noted that the beneficial effects of **Rivenprost** on acute liver injury were similar at doses of 0.1, 0.05, and 0.01 mg/kg body weight.[5]

Experimental Protocols



GalN/LPS-Induced Acute Liver Injury Model in Rats

- Animal Model: Male Wistar rats.
- Induction of Injury: A single intraperitoneal (i.p.) injection of D-galactosamine (GalN) at a dose of 1 g/kg body weight and lipopolysaccharide (LPS) at a dose of 100 μg/kg body weight.[5]
- Treatment: A single i.p. injection of **Rivenprost** (0.2 mg/kg, or lower doses of 0.1, 0.05, and 0.01 mg/kg body weight) or physiological saline (vehicle control) administered immediately after the GalN/LPS injection.[5]
- Endpoint: Animals were sacrificed 24 hours after the induction of liver injury.
- Sample Collection: Blood samples were collected for the analysis of serum bilirubin, AST, ALT, and inflammatory cytokines (TNF-α, IFN-γ, IL-8). Liver tissue was collected for histological examination and assessment of apoptosis.[5]

Biochemical Analysis

- Serum levels of total bilirubin, AST, and ALT were measured using standard biochemical assays.
- Serum concentrations of TNF-α, IFN-γ, and IL-8 were quantified using enzyme-linked immunosorbent assays (ELISAs).

Histological Analysis

- Liver tissue was fixed, processed, and embedded in paraffin.
- Sections were stained with hematoxylin and eosin (H&E) to assess the extent of hepatic necrosis and inflammation.

Apoptosis Assessment

 Hepatocyte apoptosis was evaluated using the terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay on liver tissue sections.



 The apoptotic index was determined by quantifying the number of TUNEL-positive hepatocytes.[5]

Preclinical Safety and Clinical Trials

As of the latest available information, dedicated preclinical toxicology studies focusing on the hepatotoxicity of **Rivenprost** have not been extensively published in the public domain. While the compound has been investigated in preclinical models for other indications, a specific liver safety profile is not well-documented.

Furthermore, a thorough search of clinical trial registries did not reveal any completed or ongoing clinical trials of **Rivenprost** for the treatment of liver diseases in humans. A phase II clinical trial of **Rivenprost** (ONO-4819CD) was conducted for patients with mild to moderate ulcerative colitis.[6][7]

Conclusion

Rivenprost, a selective EP4 receptor agonist, has demonstrated significant hepatoprotective effects in a preclinical model of acute liver injury. Its mechanism of action, involving the EP4/Gs/cAMP/PKA signaling pathway, leads to the suppression of key inflammatory cytokines and a reduction in hepatocyte apoptosis. The available data suggests that Rivenprost could be a promising therapeutic candidate for the management of acute liver injury. However, the lack of extensive preclinical safety data on hepatotoxicity and the absence of clinical trials in liver disease indicate that further research is required to translate these promising preclinical findings into clinical applications. Future studies should focus on elucidating the detailed downstream targets of the EP4 signaling pathway in hepatocytes, conducting comprehensive preclinical toxicology assessments, and exploring the potential of Rivenprost in various models of liver disease to pave the way for potential clinical investigation.

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